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Compound of Interest

Compound Name: 2H-benzotriazole-4-sulfonamide

Cat. No.: B065284

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-benzotriazole-4-sulfonamide is a heterocyclic organic compound incorporating both a
benzotriazole and a sulfonamide functional group. Benzotriazole derivatives are of significant
interest in medicinal chemistry due to their wide range of biological activities, including anti-
inflammatory, antimicrobial, and antiviral properties. Similarly, the sulfonamide group is a well-
established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic
drugs. The combination of these two moieties in a single scaffold presents an opportunity for
the development of novel therapeutic agents. This document provides a detailed, three-step
protocol for the laboratory-scale synthesis of 2H-benzotriazole-4-sulfonamide, starting from
the readily available precursor, p-aminobenzenesulfonamide (sulfanilamide).

Overall Synthetic Scheme

The synthesis of 2H-benzotriazole-4-sulfonamide is accomplished through a three-step
process:

¢ Nitration of p-aminobenzenesulfonamide to yield 4-amino-3-nitrobenzenesulfonamide.

e Reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide to afford 3,4-
diaminobenzenesulfonamide.
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» Diazotization and intramolecular cyclization of 3,4-diaminobenzenesulfonamide to form the
final product, 2H-benzotriazole-4-sulfonamide.

Experimental Protocols
Step 1: Synthesis of 4-amino-3-nitrobenzenesulfonamide
This procedure details the nitration of p-aminobenzenesulfonamide.

o Materials:

o p-Aminobenzenesulfonamide (Sulfanilamide)

o

Concentrated Sulfuric Acid (98%)

[¢]

Concentrated Nitric Acid (70%)

Deionized Water

[¢]

o Ice

Ethanol

o

e Equipment:

250 mL three-necked round-bottom flask

[¢]

o Magnetic stirrer and stir bar

o Dropping funnel

o Thermometer

o lIce bath

o Biulchner funnel and filter flask

o Beakers
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e Procedure:

o

In the 250 mL three-necked round-bottom flask, carefully add 50 mL of concentrated
sulfuric acid.

Cool the sulfuric acid to 0-5 °C using an ice bath.

While maintaining the temperature below 10 °C, slowly add 17.2 g (0.1 mol) of p-
aminobenzenesulfonamide in small portions with continuous stirring. Ensure all the solid
dissolves before proceeding.

Prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10
mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

Add the nitrating mixture dropwise to the solution of p-aminobenzenesulfonamide from the
dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction
temperature below 10 °C throughout the addition.

After the addition is complete, continue stirring the reaction mixture in the ice bath for an
additional 2 hours.

Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with gentle
stirring.

A yellow precipitate of 4-amino-3-nitrobenzenesulfonamide will form. Allow the mixture to
stand for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Bichner funnel.

Wash the filter cake with copious amounts of cold deionized water until the washings are
neutral to pH paper.

Recrystallize the crude product from ethanol to obtain pure 4-amino-3-
nitrobenzenesulfonamide.

Dry the purified product in a vacuum oven at 50-60 °C.

Step 2: Synthesis of 3,4-diaminobenzenesulfonamide
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This protocol describes the reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide.
e Materials:

o 4-amino-3-nitrobenzenesulfonamide

o Iron powder, reduced

o Ethanol

o Deionized Water

o Concentrated Hydrochloric Acid

o Sodium Carbonate

o Celite or filter aid
e Equipment:

500 mL round-bottom flask

[¢]

Reflux condenser

[¢]

[e]

Heating mantle with magnetic stirring

Biichner funnel and filter flask

o

[¢]

pH paper
e Procedure:

o To the 500 mL round-bottom flask, add 21.7 g (0.1 mol) of 4-amino-3-
nitrobenzenesulfonamide, 200 mL of a 1:1 mixture of ethanol and water, and 28 g (0.5
mol) of iron powder.

o Stir the suspension and add 5 mL of concentrated hydrochloric acid.
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Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Neutralize the reaction mixture by the careful addition of a saturated sodium carbonate
solution until the pH is approximately 7-8.

Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake
with hot ethanol.

Combine the filtrate and washings and remove the solvent under reduced pressure using
a rotary evaporator.

The resulting crude solid of 3,4-diaminobenzenesulfonamide can be used in the next step
without further purification. If desired, it can be recrystallized from water.

Step 3: Synthesis of 2H-benzotriazole-4-sulfonamide

This final step involves the diazotization of the ortho-diamine and subsequent cyclization to

form the benzotriazole ring.

o Materials:

o

[e]

o

[¢]

[¢]

3,4-diaminobenzenesulfonamide

Glacial Acetic Acid

Deionized Water

Sodium Nitrite

Activated Charcoal

e Equipment:

[e]

250 mL beaker
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[e]

(¢]

[¢]

[¢]

Magnetic stirrer and stir bar

Ice bath

Thermometer

Biuchner funnel and filter flask

Procedure:

Dissolve 18.7 g (0.1 mol) of crude 3,4-diaminobenzenesulfonamide in a mixture of 20 mL
of glacial acetic acid and 50 mL of deionized water in the 250 mL beaker. Gentle warming
may be required to achieve a clear solution.

Cool the solution to 10-15 °C in an ice bath with stirring.

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized
water.

Add the sodium nitrite solution in one portion to the stirred solution of the diamine.

An exothermic reaction will occur, and the temperature will rise. Allow the reaction to
proceed, and the temperature may reach up to 80-85 °C before it starts to cool. The color
of the solution will also change.

Continue stirring for 30 minutes as the mixture cools.

Thoroughly chill the mixture in an ice bath for another 30 minutes to promote
crystallization of the product.

Collect the crude product by vacuum filtration and wash it with ice-cold deionized water.

For purification, dissolve the crude solid in boiling water, add a small amount of activated
charcoal, and filter the hot solution.

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to effect
crystallization.
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o Collect the purified crystals of 2H-benzotriazole-4-sulfonamide by vacuum filtration,

wash with a small amount of cold water, and dry in a vacuum oven.

Data Presentation

Parameter Step 1: Nitration Step 2: Reduction Step 3: Diazotization
p- 4-amino-3- 3.4-
Starting Material Aminobenzenesulfona  nitrobenzenesulfonam  diaminobenzenesulfon
mide ide amide
Molar Mass ( g/mol ) 172.21 217.21 187.23
Amount (g) 17.2 21.7 18.7
Moles (mol) 0.1 0.1 0.1
4-amino-3- 3,4-
_ o 2H-benzotriazole-4-
Product nitrobenzenesulfonam  diaminobenzenesulfon )
) ] sulfonamide
ide amide
Molar Mass ( g/mol ) 217.21 187.23 198.21
Theoretical Yield (g) 21.7 18.7 19.8
Typical Yield (%) 70-80% 85-95% 65-75%
) Off-white to pale White to off-white
Appearance Yellow solid

brown solid

crystalline solid

Visualization of the Synthetic Workflow
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Step 3: Diazotization
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Caption: Synthetic workflow for 2H-benzotriazole-4-sulfonamide.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
2H-benzotriazole-4-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065284+#synthesis-protocol-for-2h-benzotriazole-4-
sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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